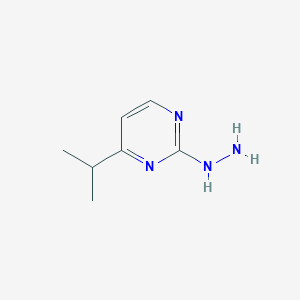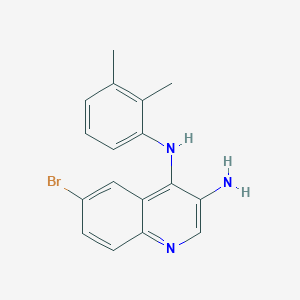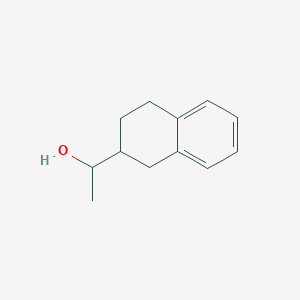
2-(5-methyl-1H-pyrazol-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-methyl-1H-pyrazol-3-yl)ethanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)ethanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds as follows:
Starting Materials: 3-methyl-1H-pyrazole and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is then isolated by standard workup procedures, including extraction and purification by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methyl-1H-pyrazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or tosyl chloride (TsCl) for tosylation are commonly employed.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(5-methyl-1H-pyrazol-3-yl)acetaldehyde or 2-(5-methyl-1H-pyrazol-3-yl)acetic acid.
Reduction: 2-(5-methyl-1H-pyrazol-3-yl)ethane.
Substitution: 2-(5-methyl-1H-pyrazol-3-yl)ethyl chloride, 2-(5-methyl-1H-pyrazol-3-yl)ethyl tosylate.
Applications De Recherche Scientifique
2-(5-methyl-1H-pyrazol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyrazole ring can participate in π-π interactions and coordinate with metal ions, affecting enzymatic activities and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(5-methyl-1H-pyrazol-4-yl)ethanone: Contains a ketone group instead of a hydroxyl group.
2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol: Similar ethanol moiety but with a pyrrole ring instead of a pyrazole ring.
Uniqueness
2-(5-methyl-1H-pyrazol-3-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the hydroxyl group provides additional functionalization possibilities, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57245-93-9 |
|---|---|
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
2-(5-methyl-1H-pyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-5-4-6(2-3-9)8-7-5/h4,9H,2-3H2,1H3,(H,7,8) |
Clé InChI |
OPEPDLKKQYIKIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)

![Tert-butyl 1-[3-[(3-acetyloxy-4-methoxy-4-oxobutanethioyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate](/img/structure/B13885956.png)








![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)

![Methyl 4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13886023.png)
